N-(4-chlorobenzyl)but-3-ene-1-amine

asymmetric catalysis γ-lactam synthesis nickel catalysis

N-(4-chlorobenzyl)but-3-ene-1-amine (CAS 1029033-62-2, molecular formula C₁₁H₁₄ClN, molecular weight 195.69 g/mol) belongs to the N-substituted homoallylamine class, characterized by a secondary amine linking a 4-chlorobenzyl aromatic moiety to a but-3-ene-1-amine alkenyl chain. This compound serves as a dual-function synthetic intermediate because the terminal alkene enables transition-metal-catalyzed cyclization and cross-coupling reactions, while the 4-chlorobenzyl group provides a handle for further derivatization or participates in halogen-bonding interactions.

Molecular Formula C11H14ClN
Molecular Weight 195.69
CAS No. 1029033-62-2
Cat. No. B3033476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)but-3-ene-1-amine
CAS1029033-62-2
Molecular FormulaC11H14ClN
Molecular Weight195.69
Structural Identifiers
SMILESC=CCCNCC1=CC=C(C=C1)Cl
InChIInChI=1S/C11H14ClN/c1-2-3-8-13-9-10-4-6-11(12)7-5-10/h2,4-7,13H,1,3,8-9H2
InChIKeyKYBIPVATEPYLKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-chlorobenzyl)but-3-ene-1-amine (CAS 1029033-62-2): Structural Identity and Compound Class Positioning


N-(4-chlorobenzyl)but-3-ene-1-amine (CAS 1029033-62-2, molecular formula C₁₁H₁₄ClN, molecular weight 195.69 g/mol) belongs to the N-substituted homoallylamine class, characterized by a secondary amine linking a 4-chlorobenzyl aromatic moiety to a but-3-ene-1-amine alkenyl chain . This compound serves as a dual-function synthetic intermediate because the terminal alkene enables transition-metal-catalyzed cyclization and cross-coupling reactions, while the 4-chlorobenzyl group provides a handle for further derivatization or participates in halogen-bonding interactions [1]. Homoallylamines are recognized scaffolds in medicinal chemistry, with structurally related derivatives demonstrating antifungal activity against dermatophytes and serving as precursors to chiral γ-lactams of pharmaceutical relevance [2].

Why N-(4-chlorobenzyl)but-3-ene-1-amine Cannot Be Replaced by Generic N-Benzyl or Saturated Analogs


Substituting N-(4-chlorobenzyl)but-3-ene-1-amine with a close structural analog—such as the non-chlorinated N-benzylbut-3-en-1-amine (CAS 17150-62-8), the saturated N-(4-chlorobenzyl)butan-1-amine (CAS 16183-32-7), or the alkyne variant N-(4-chlorobenzyl)prop-2-yn-1-amine (CAS 15205-32-0)—alters critical physicochemical and reactivity parameters that cannot be compensated for by simple molar equivalence . The terminal alkene is the essential functional group for nickel-catalyzed enantioselective cyclization to chiral α-alkylated γ-lactams; removal or saturation of this alkene abolishes the intramolecular migratory insertion pathway that defines the compound's primary synthetic value [1]. Simultaneously, the para-chloro substituent on the benzyl ring modulates lipophilicity (predicted LogP ≈ 3 vs. approximately 2.4 for the des-chloro analog) and electronic character, influencing both reaction kinetics in cross-coupling steps and potential target binding in biological assays [2]. These dual structural requirements—a terminal alkene for cyclization and an electron-withdrawing aryl substituent for tuned reactivity—mean that generic replacement with a single-feature analog inevitably sacrifices either synthetic utility or physicochemical profile.

Quantitative Differentiation Evidence for N-(4-chlorobenzyl)but-3-ene-1-amine vs. Closest Analogs


Enantioselective γ-Lactam Synthesis: Terminal Alkene Enables Ni-Catalyzed Cyclization Inaccessible to Saturated Analogs

The terminal alkene of N-(4-chlorobenzyl)but-3-ene-1-amine (as its 3-butenyl carbamoyl chloride derivative) undergoes nickel-catalyzed reductive cross-coupling with primary alkyl iodides to yield chiral α-alkylated γ-lactams (pyrrolidinones) with broad substrate scope and high enantiomeric excess, a transformation that is mechanistically impossible for the saturated analog N-(4-chlorobenzyl)butan-1-amine (CAS 16183-32-7) which lacks the requisite π-bond for intramolecular migratory insertion [1]. Under optimized conditions—Ni(cod)₂ catalyst, Mn reducing agent, Quinim chiral ligand, DMF at 0°C—the reaction proceeds with yields up to 98% and high enantioselectivity for the (S)-1-(4-chlorobenzyl)-3-octylpyrrolidin-2-one product [2]. The 4-chloro substituent on the benzyl ring is retained in the final lactam product, providing a synthetic handle for subsequent functionalization that is absent in the non-halogenated N-benzyl series [3].

asymmetric catalysis γ-lactam synthesis nickel catalysis enantioselective cyclization

Physicochemical Differentiation: Predicted Boiling Point and LogP vs. Non-Chlorinated and Saturated Comparators

The presence of the para-chloro substituent on the benzyl ring increases both molecular weight and lipophilicity relative to the non-halogenated analog N-benzylbut-3-en-1-amine (CAS 17150-62-8). The target compound has a predicted LogP of 3 [1], compared with a predicted LogP of approximately 2.4 for the des-chloro analog (estimated using ChemSpider data for the non-chlorinated structure ). The predicted boiling point is 268.1 ± 28.0°C (at 760 mmHg) [1], which is approximately 32°C higher than N-benzylbut-3-en-1-amine (235.7°C at 760 mmHg) and comparable to the saturated analog N-(4-chlorobenzyl)butan-1-amine (264.2°C at 760 mmHg) . The increased LogP of approximately 0.6 units indicates enhanced membrane permeability potential, which may be advantageous in cell-based assays or in vivo studies where higher lipophilicity correlates with improved passive diffusion.

physicochemical properties LogP boiling point lipophilicity

Synthesis Efficiency: Cs₂CO₃-Promoted Direct N-Alkylation Achieves Up to 98% Yield Under Mild Conditions

N-(4-chlorobenzyl)but-3-ene-1-amine can be synthesized via Cs₂CO₃-promoted direct mono-N-alkylation of 4-chlorobenzylamine with 4-bromobut-1-ene (or the corresponding chloride) in the absence of any additive or catalyst, achieving yields up to 98% . This protocol compares favorably with traditional reductive amination routes (typically 70–85% yield for analogous N-benzylbut-3-en-1-amine synthesis using NaBH₄/MeOH ) due to the elimination of reducing agent, simplified workup, and higher chemoselectivity that minimizes over-alkylation to tertiary amine byproducts. The chemoselectivity of the Cs₂CO₃ method is attributed to the mild basicity of cesium carbonate (pKa of conjugate acid ~10.3), which selectively deprotonates the primary amine without promoting elimination side reactions of the alkyl halide .

synthesis methodology N-alkylation cesium carbonate reaction yield

Antifungal Pharmacophore Class Membership: Homoallylamine Scaffold Validated as Antifungal Core Structure

The homoallylamine scaffold to which N-(4-chlorobenzyl)but-3-ene-1-amine belongs has been validated as an antifungal pharmacophore through systematic structure-activity relationship (SAR) studies. Suvire et al. (2006) demonstrated that N-aryl-N-benzylamine and homoallylamine derivatives exhibit in vitro antifungal activity against dermatophytes, with the most active compounds (N-(4-bromophenyl)-N-(2-furylmethyl)amine and N-(4-chlorophenyl)-N-(2-furylmethyl)amine) showing remarkable potency [1]. Follow-up studies directly compared N-aryl-N-benzylamines with their homoallylamine analogs and found that the presence of the allyl (alkenyl) group modulates antifungal activity in a structure-dependent manner, with the absence of the allyl group generally enhancing activity for certain substitution patterns—indicating that the alkene is not merely an inert linker but an active pharmacophoric element [2]. While specific MIC values for N-(4-chlorobenzyl)but-3-ene-1-amine itself have not been reported, its structural membership in this validated pharmacophore class provides a rational basis for its inclusion in antifungal screening libraries, differentiating it from simple benzylamines lacking the homoallyl motif.

antifungal activity structure-activity relationship dermatophytes homoallylamine pharmacophore

N-(4-chlorobenzyl)but-3-ene-1-amine: High-Impact Application Scenarios Driven by Differential Evidence


Asymmetric Synthesis of Chiral α-Alkylated γ-Lactams for Medicinal Chemistry Programs

Procurement for medicinal chemistry laboratories pursuing enantioselective synthesis of α-alkylated γ-lactam building blocks. The terminal alkene enables the Ni/Quinim-catalyzed intramolecular carbamoylation–alkylation cascade that produces chiral pyrrolidinones with high ee, a transformation documented in J. Am. Chem. Soc. (2020) [1]. The 4-chlorobenzyl group is retained in the lactam product, providing a vector for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to generate diverse compound libraries. This scenario is inaccessible using the saturated analog N-(4-chlorobenzyl)butan-1-amine, which cannot undergo the requisite alkene insertion step [1].

Antifungal Lead Optimization via Homoallylamine Scaffold-Based SAR Expansion

The homoallylamine scaffold has been validated as an antifungal pharmacophore against dermatophytes (Bioorg. Med. Chem., 2006) [2]. N-(4-chlorobenzyl)but-3-ene-1-amine offers a distinct substitution pattern not previously examined in published antifungal SAR studies—combining a 4-chlorobenzyl N-substituent with a terminal homoallyl chain. This compound is thus a rational acquisition for systematic antifungal SAR expansion, where the 4-chloro substituent may enhance activity through increased lipophilicity (LogP = 3) relative to previously tested analogs [3].

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries Requiring Orthogonal Functionalization Handles

The compound presents two orthogonal reactive sites: (a) a secondary amine available for amide bond formation, reductive amination, or sulfonylation, and (b) a terminal alkene for thiol-ene click chemistry, olefin metathesis, or electrophilic addition. This dual reactivity profile makes it suitable for fragment-based screening library construction where controlled, sequential derivatization is required [1]. The 4-chloro substituent additionally enables late-stage C–N or C–C bond formation via metal-catalyzed cross-coupling, providing a third diversification point. Compounds lacking either the alkene (saturated analogs) or the chlorine (non-halogenated analogs) offer fewer derivatization options .

Synthetic Methodology Development: Substrate Scope Studies for Nickel-Catalyzed Alkene Functionalization

The successful use of the 3-butenyl carbamoyl chloride derived from N-(4-chlorobenzyl)but-3-ene-1-amine in the JACS 2020 Quinim study establishes this compound as a benchmark substrate for developing new catalytic alkene difunctionalization methods [1]. Procurement for methodology labs evaluating new chiral ligands, Earth-abundant metal catalysts, or alternative reducing agents enables direct comparability with published results, where substrate scope tables using this specific compound provide the quantitative baseline (yield, ee) against which new methods are measured.

Quote Request

Request a Quote for N-(4-chlorobenzyl)but-3-ene-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.